molecular formula C9H16O3 B1580791 Ethyl 5-methyl-3-oxohexanoate CAS No. 34036-16-3

Ethyl 5-methyl-3-oxohexanoate

Cat. No. B1580791
CAS RN: 34036-16-3
M. Wt: 172.22 g/mol
InChI Key: FNVGQABNHXEIBU-UHFFFAOYSA-N
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Patent
US04545934

Procedure details

26 g of acetoacetic acid ethyl ester and 15 g of pyrrolidine were boiled in 70 ml of toluene on a water separator until the theoretical quantity of water was separated. The solution was added drop by drop at -40° C. to a suspension of 8.6 g of sodium amide in 300 ml of liquid ammonia. By heating to room temperature, the ammonia was removed. After the reaction solution had been cooled again to 0° C., isopropyl iodide dissolved in 100 ml of toluene was added at the same temperature. The solution was allowed to react for 3 hours at 0° C. The reaction solution was poured into 200 ml of water. The phases were separated and the toluene of the organic phase was removed using a rotary evaporator. Of the residue, 1.2 g of the first runnings was then distilled off at 1.5 torr (2×102Pa) and up to a still temperature of 60° C., which contained above all 2 -isopropyl acetoacetic acid ethyl ester. The brownish oil remaining behind was dissolved in 70 ml of methylene chloride, and 21 g of concentrated hydrochloric acid was added. The material was hydrolyzed for 1.5 hours at ambient temperature. The two phases were separated. The organic phase was dried, the solvent was removed and the residue was distilled. 28.1 g of 5-methyl-3-oxohexanoic acid ethyl ester (82 percent) was obtained.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
70 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:9])[CH2:5][C:6]([CH3:8])=[O:7])[CH3:2].N1C[CH2:13][CH2:12][CH2:11]1.O>C1(C)C=CC=CC=1>[CH2:1]([O:3][C:4](=[O:9])[CH2:5][C:6](=[O:7])[CH2:8][CH:12]([CH3:13])[CH3:11])[CH3:2]

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
C(C)OC(CC(=O)C)=O
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
N1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Six
Name
Quantity
70 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was separated
ADDITION
Type
ADDITION
Details
The solution was added drop by drop at -40° C.
ADDITION
Type
ADDITION
Details
to a suspension of 8.6 g of sodium amide in 300 ml of liquid ammonia
CUSTOM
Type
CUSTOM
Details
the ammonia was removed
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction solution had been cooled again to 0° C.
DISSOLUTION
Type
DISSOLUTION
Details
isopropyl iodide dissolved in 100 ml of toluene
ADDITION
Type
ADDITION
Details
was added at the same temperature
CUSTOM
Type
CUSTOM
Details
to react for 3 hours at 0° C
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The phases were separated
CUSTOM
Type
CUSTOM
Details
the toluene of the organic phase was removed
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
Of the residue, 1.2 g of the first runnings was then distilled off at 1.5 torr (2×102Pa) and up to a still temperature of 60° C., which
DISSOLUTION
Type
DISSOLUTION
Details
The brownish oil remaining behind was dissolved in 70 ml of methylene chloride
ADDITION
Type
ADDITION
Details
21 g of concentrated hydrochloric acid was added
CUSTOM
Type
CUSTOM
Details
The two phases were separated
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CUSTOM
Type
CUSTOM
Details
the solvent was removed
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)OC(CC(CC(C)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 28.1 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.